Cas no 695191-67-4 (4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde)
4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- STK522528
- SBB002467
- 4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde
- 695191-67-4
- CS-0326609
- AKOS005454224
- 4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-NITROBENZALDEHYDE
- DTXSID80403232
-
- Inchi: 1S/C16H14N2O3/c19-11-12-5-6-15(16(9-12)18(20)21)17-8-7-13-3-1-2-4-14(13)10-17/h1-6,9,11H,7-8,10H2
- InChI Key: HRACKMBOZDYLSF-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C=O)C=CC=1N1CC2C=CC=CC=2CC1)=O
Computed Properties
- Exact Mass: 282.10044231Da
- Monoisotopic Mass: 282.10044231Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 66.1Ų
4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397279-500mg |
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde |
695191-67-4 | 98% | 500mg |
¥6213.00 | 2024-05-03 |
4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-Nitrobenzaldehyde: A Comprehensive Overview
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde (CAS No. 695191-67-4) is a versatile compound with significant applications in the fields of medicinal chemistry and organic synthesis. This compound, characterized by its unique structural features, has garnered attention for its potential in various biological and pharmaceutical studies. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.
Chemical Structure and Properties
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde is a complex organic molecule that combines a 3,4-dihydroisoquinoline moiety with a nitrobenzaldehyde functional group. The 3,4-dihydroisoquinoline ring is a common scaffold in natural products and pharmaceuticals, known for its bioactive properties. The nitro group on the benzene ring imparts additional reactivity and functionality to the molecule. The aldehyde group further enhances its synthetic utility by enabling various chemical transformations.
The compound is typically synthesized through a multi-step process involving the condensation of 3,4-dihydroisoquinoline with an appropriate nitrobenzaldehyde precursor. The resulting product can be isolated and purified using standard techniques such as column chromatography. The molecular formula of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde is C17H15N2O3, with a molecular weight of approximately 297.31 g/mol.
Synthesis and Reactivity
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde has been extensively studied due to its importance in organic synthesis. One common approach involves the reaction of 3,4-dihydroisoquinoline with 3-nitrobenzaldehyde in the presence of an acid catalyst. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of the desired product.
The reactivity of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde is influenced by its functional groups. The aldehyde group can participate in various reactions such as nucleophilic addition, condensation, and reduction. The nitro group can be reduced to an amino group under appropriate conditions, opening up further synthetic possibilities. Additionally, the 3,4-dihydroisoquinoline moiety can undergo oxidation to form isoquinoline derivatives.
Biological Activity and Applications
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde has shown promising biological activity in several studies. Recent research has focused on its potential as a lead compound for drug discovery. For instance, studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In another study, 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde was found to have antiproliferative effects on cancer cells. The mechanism of action involves the modulation of cell cycle progression and induction of apoptosis. These findings suggest that this compound could be a valuable candidate for further development as an anticancer agent.
Beyond its direct biological activity, 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde serves as a useful intermediate in the synthesis of more complex molecules with therapeutic potential. Its structural features make it an attractive starting point for the design and synthesis of novel drugs targeting various diseases.
Clinical Trials and Future Directions
To date, there are no clinical trials specifically focused on 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde. However, preclinical studies have provided valuable insights into its safety and efficacy profiles. Ongoing research aims to optimize its pharmacological properties through structural modifications and formulation development.
The future directions for research on 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde include exploring its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, efforts are underway to develop more efficient synthetic routes to improve yield and reduce costs associated with large-scale production.
Conclusion
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde (CAS No. 695191-67-4) is a multifaceted compound with significant potential in medicinal chemistry and organic synthesis. Its unique chemical structure confers diverse reactivity and biological activity, making it an attractive target for drug discovery and development. As research continues to advance our understanding of this compound's properties and applications, it holds promise for contributing to innovative treatments for various diseases.
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